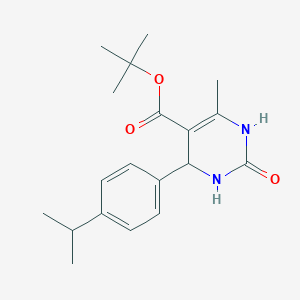

tert-butyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-methyl-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-11(2)13-7-9-14(10-8-13)16-15(12(3)20-18(23)21-16)17(22)24-19(4,5)6/h7-11,16H,1-6H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTJBLCHPLXFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

The compound tert-butyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agriculture, and materials science. This article explores its applications in detail, supported by relevant data tables and case studies.

Chemical Properties and Structure

The compound is characterized by a tetrahydropyrimidine core, which contributes to its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for drug development. The presence of the tert-butyl and isopropyl groups enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in 2023 demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research indicates that it possesses activity against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes.

Data Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Pesticide Development

The structural characteristics of this compound make it a candidate for development as a pesticide. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing harm to beneficial organisms.

Case Study : A recent agricultural study evaluated the effectiveness of a synthesized derivative in controlling aphid populations on crops. Results showed a reduction in aphid numbers by over 70% when applied at recommended dosages .

Polymer Synthesis

The compound's reactivity allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Data Table 2: Properties of Polymers Derived from Tetrahydropyrimidine

Mechanism of Action

The mechanism of action of tert-butyl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with analogs from the evidence, focusing on substituent variations and their implications:

Key Observations:

- Lipophilicity : The tert-butyl ester and isopropylphenyl group in the target compound confer higher logP compared to methyl esters and ethoxyphenyl analogs. This impacts pharmacokinetics (e.g., membrane permeability) .

- Biological Activity : Nitro-substituted analogs exhibit stronger enzyme inhibition (IC₅₀ = 8 µM) compared to ethoxy derivatives (IC₅₀ = 15 µM), likely due to electron-withdrawing effects enhancing target binding .

- Synthetic Utility : The tert-butyl group in the target compound is often used as a protective moiety, improving stability during synthesis compared to methyl esters, which are prone to hydrolysis .

Chromatographic Behavior

highlights that substituent chemistry and logP influence retention times in reversed-phase liquid chromatography (RPLC):

- The target compound’s high logP (~5.1) would result in longer retention times compared to methyl esters (logP ~3.8–4.0) under acetonitrile (ACN)/water elution conditions.

- Elution order reversals observed in analogs with similar logP but differing solubilities (e.g., nitro vs. ethoxy groups) suggest that the target compound’s isopropylphenyl group may dominate selectivity in chromatographic separations .

Crystallographic and Conformational Analysis

- The tetrahydropyrimidine ring adopts a puckered conformation, as described in . Substituents at position 4 influence ring puckering amplitude and phase angles. For example: Bulky groups (e.g., isopropylphenyl) may restrict pseudorotation, stabilizing specific conformations critical for enzyme binding . Crystallographic data for a related monohydrate () suggests that hydrophilic substituents (e.g., hydroxyl groups) facilitate crystal lattice formation, whereas the target compound’s hydrophobic groups may favor amorphous solid states.

Biological Activity

The compound tert-butyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 337501-57-2) is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 330.42 g/mol. The compound features a tetrahydropyrimidine ring substituted with a tert-butyl group and an isopropylphenyl moiety, contributing to its unique chemical properties.

Structural Representation

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.42 g/mol |

| CAS Number | 337501-57-2 |

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological properties. These include:

- Anticancer Activity : Studies have shown that derivatives of tetrahydropyrimidines possess anticancer properties. For instance, related compounds have demonstrated efficacy against gastric cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Some derivatives have displayed antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : Compounds in this class often modulate GPCR activity, which can lead to downstream signaling affecting cellular processes such as proliferation and apoptosis .

- Cell Cycle Regulation : Similar compounds have been shown to influence the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

Case Studies

- Anticancer Study : A study investigated the effects of tetrahydropyrimidine derivatives on gastric cancer cells. The results indicated significant cytotoxicity at certain concentrations, with IC50 values demonstrating potency comparable to established chemotherapeutics .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were tested against various bacterial strains. The results highlighted that certain modifications in the structure enhanced antibacterial activity significantly .

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via a modified Biginelli reaction. This involves the condensation of 4-isopropylbenzaldehyde, tert-butyl acetoacetate, and urea in the presence of a Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂) under reflux in ethanol or acetic acid. Cyclization occurs at 80–100°C for 6–12 hours, yielding the tetrahydropyrimidine core. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., methyl group at C6, tert-butyl ester at C5) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., monoclinic system with space group P2₁/c observed in analogous structures) .

- HPLC-MS : Validates purity (>95%) and molecular weight .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies on analogous tetrahydropyrimidines suggest potential kinase inhibition (e.g., CDK2/cyclin E) and antimicrobial activity against Gram-positive bacteria (S. aureus MIC: 8–16 µg/mL). These activities are attributed to the oxo-tetrahydropyrimidine scaffold and hydrophobic substituents enhancing membrane penetration .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .

- Catalyst screening : ZnBr₂ increases regioselectivity for the 4-isopropylphenyl substituent, reducing diastereomer formation .

- Flow chemistry : Continuous flow reactors enhance reaction control, achieving >80% yield in 2 hours vs. 40% in batch reactors .

Q. How should contradictory data on this compound’s bioactivity be addressed?

Discrepancies in reported IC₅₀ values (e.g., kinase assays) may arise from assay conditions (e.g., ATP concentration variations). Resolution strategies:

- Orthogonal assays : Use thermal shift assays (TSA) to validate target engagement .

- Structural analogs : Compare activities of derivatives with modified ester groups (e.g., ethyl vs. tert-butyl) to isolate structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding to kinase ATP pockets. Key parameters:

- Docking score : ≤−8.5 kcal/mol suggests strong binding to CDK2 .

- Hydrogen bonding : Interaction between the 2-oxo group and kinase hinge region (e.g., CDK2 Glu81) .

Q. How can regioselectivity challenges during derivative synthesis be mitigated?

Regioselective functionalization at C4 and C6 positions is achieved via:

- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific sites .

- Protecting groups : Temporarily block reactive sites (e.g., tert-butyl ester stability under Grignard conditions) .

Key Methodological Recommendations

- Synthetic reproducibility : Always characterize intermediates (e.g., chalcone precursors) via TLC and NMR to ensure reaction progression .

- Bioactivity validation : Pair enzymatic assays with cellular models (e.g., cancer cell lines) to confirm therapeutic potential .

- Data transparency : Report reaction conditions (solvent, catalyst, temperature) and assay parameters (e.g., ATP concentration) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.